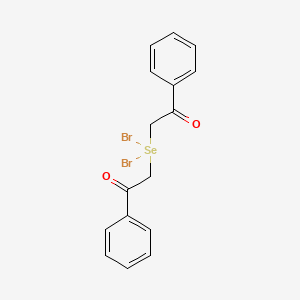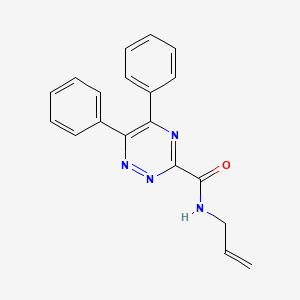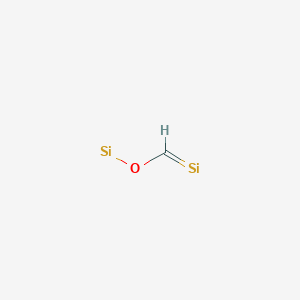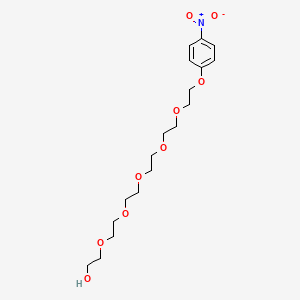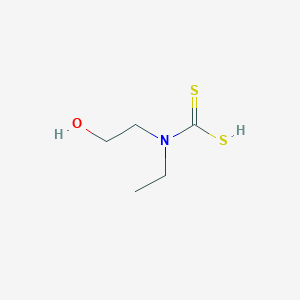
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- is a specialized organosilicon compound. Organosilicon compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound is notable for its unique structure, which includes a silane core bonded to a 1,1-dimethylethyl group, two methyl groups, and a 1-methyl-1-phenylpropoxy group. These structural features impart specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across a carbon-carbon double bond. The reaction is catalyzed by transition metals such as platinum, rhodium, or palladium. The general reaction conditions include:
Temperature: 25-100°C
Solvent: Toluene or hexane
Catalyst: Platinum-based catalysts like Karstedt’s catalyst
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high selectivity and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form silanols or siloxanes.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the 1-methyl-1-phenylpropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Silanes with reduced functional groups
Substitution: New organosilicon compounds with different substituents
科学研究应用
Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- finds applications in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of advanced materials such as silicone rubbers, adhesives, and coatings.
作用机制
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- involves its ability to act as a hydride donor or radical initiator. The silicon-hydrogen bond can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The compound’s reactivity is influenced by the electronic and steric effects of its substituents, which can stabilize or destabilize reaction intermediates.
相似化合物的比较
- Triethylsilane
- Trimethylsilane
- Phenylsilane
- Diphenylsilane
Comparison: Silane, (1,1-dimethylethyl)dimethyl(1-methyl-1-phenylpropoxy)- is unique due to its specific substituents, which impart distinct reactivity and stability. Compared to simpler silanes like triethylsilane or trimethylsilane, this compound offers enhanced steric protection and electronic effects, making it suitable for specialized applications in synthesis and material science.
属性
CAS 编号 |
92989-81-6 |
|---|---|
分子式 |
C16H28OSi |
分子量 |
264.48 g/mol |
IUPAC 名称 |
tert-butyl-dimethyl-(2-phenylbutan-2-yloxy)silane |
InChI |
InChI=1S/C16H28OSi/c1-8-16(5,14-12-10-9-11-13-14)17-18(6,7)15(2,3)4/h9-13H,8H2,1-7H3 |
InChI 键 |
KQJIYYMSMAIGKZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C1=CC=CC=C1)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


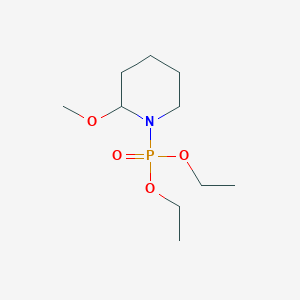
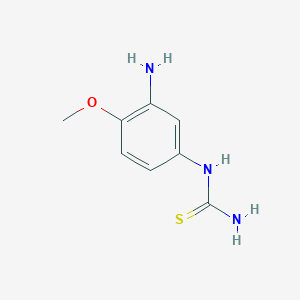
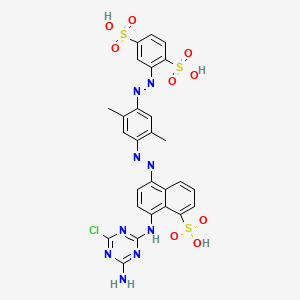

![5-Phenyl-4-[(E)-phenyl(phenylimino)methyl]furan-2,3-dione](/img/structure/B14357703.png)
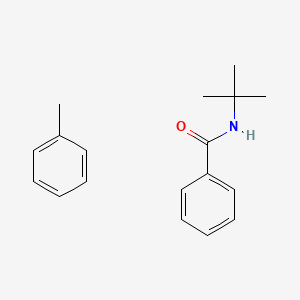
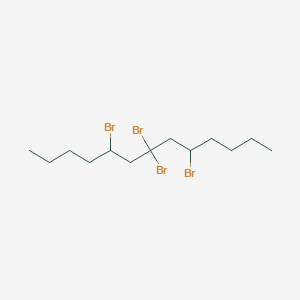
![N-(2-Chloroethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14357718.png)
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
